molecular formula C12H23N B2990095 Cyclohexyl(cyclopentyl)methanamine CAS No. 1184260-81-8

Cyclohexyl(cyclopentyl)methanamine

Cat. No.: B2990095
CAS No.: 1184260-81-8
M. Wt: 181.323
InChI Key: KDJOHGYTXQMDTG-UHFFFAOYSA-N
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Description

Cyclohexyl(cyclopentyl)methanamine is an organic compound with the molecular formula C₁₂H₂₃N. It consists of a cyclohexyl group, a cyclopentyl group, and a methanamine group attached to a central carbon atom. This compound is of interest in various scientific and industrial applications due to its unique structure and properties.

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common method involves the reductive amination of cyclohexanone and cyclopentanone with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.

  • Amidation: Another approach is the amidation of cyclohexyl(cyclopentyl)methanol with ammonia under high pressure and temperature.

Industrial Production Methods:

  • Batch Process: this compound can be produced in a batch reactor where the reagents are mixed, and the reaction is allowed to proceed under controlled conditions.

  • Continuous Flow Process: For large-scale production, a continuous flow reactor can be used to ensure consistent quality and efficiency.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form cyclohexyl(cyclopentyl)carboxamide.

  • Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles like halides and alkylating agents are used in substitution reactions.

Major Products Formed:

  • Oxidation: Cyclohexyl(cyclopentyl)carboxamide

  • Reduction: Cyclohexyl(cyclopentyl)methanol

  • Substitution: Various amine derivatives

Scientific Research Applications

Cyclohexyl(cyclopentyl)methanamine has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: this compound is used in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

Cyclohexyl(cyclopentyl)methanamine is similar to other cycloalkylamines, such as:

  • Cyclohexylamine: A simpler compound with only one cyclohexyl group.

  • Cyclopentylamine: A simpler compound with only one cyclopentyl group.

  • N-Methylcyclohexylamine: A compound with a methyl group attached to the cyclohexyl group.

Uniqueness: this compound is unique due to its combination of two cycloalkyl groups, which can impart different chemical and physical properties compared to its simpler counterparts.

Properties

IUPAC Name

cyclohexyl(cyclopentyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h10-12H,1-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJOHGYTXQMDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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